N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide
Overview
Description
BACE-1 Inhibitors are compounds that target the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartic protease involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease, making BACE-1 a significant target for therapeutic intervention . By inhibiting BACE-1, these compounds aim to reduce the formation of amyloid-beta plaques, potentially slowing the progression of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BACE-1 inhibitors often involves complex organic synthesis techniques. One common approach is the use of peptidomimetic structures, which mimic the natural substrates of BACE-1.
Industrial Production Methods: Industrial production of BACE-1 inhibitors requires scalable and cost-effective methods. This often involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. Techniques like high-throughput screening and computational modeling are also employed to identify and optimize potential inhibitors .
Chemical Reactions Analysis
Types of Reactions: BACE-1 inhibitors primarily undergo reactions typical of organic compounds, including:
Oxidation: Introduction of oxygen atoms to increase polarity and improve binding affinity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the electronic properties of the molecule.
Substitution: Replacement of functional groups to enhance specificity and reduce off-target effects.
Common Reagents and Conditions: Common reagents used in the synthesis of BACE-1 inhibitors include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products: The major products formed from these reactions are typically the final BACE-1 inhibitor compounds, which are characterized by their ability to bind to the active site of BACE-1 and inhibit its activity .
Scientific Research Applications
BACE-1 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the structure and function of BACE-1 and related enzymes.
Biology: Employed in research to understand the role of amyloid-beta peptides in cellular processes and neurodegeneration.
Medicine: Investigated as potential therapeutic agents for the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery
Mechanism of Action
BACE-1 inhibitors exert their effects by binding to the active site of the BACE-1 enzyme, preventing it from cleaving the amyloid precursor protein. This inhibition reduces the production of amyloid-beta peptides, which are believed to play a critical role in the development of Alzheimer’s disease. The molecular targets of BACE-1 inhibitors include the catalytic aspartic acid residues within the active site of the enzyme .
Comparison with Similar Compounds
Gamma-secretase inhibitors: Target the gamma-secretase enzyme involved in the final step of amyloid-beta production.
Alpha-secretase activators: Promote the non-amyloidogenic pathway of amyloid precursor protein processing, reducing amyloid-beta production.
Immunotherapies: Use antibodies to target and clear amyloid-beta peptides from the brain
Properties
IUPAC Name |
3-N-[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O5S/c1-21(23-12-8-5-9-13-23)33-30(37)24-17-25(19-27(18-24)35(2)41(3,39)40)31(38)34-28(16-22-10-6-4-7-11-22)29(36)20-32-26-14-15-26/h4-13,17-19,21,26,28-29,32,36H,14-16,20H2,1-3H3,(H,33,37)(H,34,38)/t21-,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNIQGRFZCTBEZ-SPTGULJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNC4CC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNC4CC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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